2-amino-N-ethyl-3-(1H-indol-3-yl)propanamide
Description
2-Amino-N-ethyl-3-(1H-indol-3-yl)propanamide is a synthetic derivative of tryptamine, characterized by an ethyl-substituted amide group at the N-terminus and an indole moiety at the β-position of the propanamide backbone. The compound’s indole core and amide functionality make it a versatile scaffold for drug discovery, particularly in targeting neurological and inflammatory pathways.
Properties
IUPAC Name |
2-amino-N-ethyl-3-(1H-indol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-2-15-13(17)11(14)7-9-8-16-12-6-4-3-5-10(9)12/h3-6,8,11,16H,2,7,14H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMWMUMGRHXBTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(CC1=CNC2=CC=CC=C21)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-ethyl-3-(1H-indol-3-yl)propanamide can be achieved through various synthetic routes. One common method involves the reaction between tryptamine and an appropriate acylating agent. For example, the reaction between tryptamine and an acyl chloride or anhydride in the presence of a base such as triethylamine can yield the desired compound. Another method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the coupling between tryptamine and a carboxylic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-ethyl-3-(1H-indol-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction of the amide group can yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
2-amino-N-ethyl-3-(1H-indol-3-yl)propanamide is a compound with an indole derivative structure, recognized for its wide range of biological activities and common presence in natural products and pharmaceuticals. The compound features an indole ring, a bicyclic structure composed of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
Scientific Research Applications
This compound is used in a variety of scientific research applications:
- Chemistry It serves as a building block for synthesizing complex molecules and as a ligand in coordination chemistry.
- Biology It is studied for its potential in modulating biological pathways and as a probe for investigating cellular processes.
- Medicine It is explored for potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
- Industry It is utilized in developing new materials and as a precursor for synthesizing pharmaceuticals and agrochemicals.
Biochemical and Cellular Effects
Indole derivatives influence cell signaling pathways, gene expression, and cellular metabolism. Some have been shown to inhibit cyclooxygenase (COX) isoenzymes, which are involved in synthesizing prostaglandins and thromboxanes. At the molecular level, indole derivatives interact with biomolecules, inhibit or activate enzymes, and change gene expression. They also participate in metabolic pathways, interacting with enzymes and cofactors and influencing metabolic flux or metabolite levels.
Chemical Reactions
This compound undergoes several chemical reactions:
- Oxidation The indole ring can be oxidized to form indole-3-carboxylic acid derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
- Reduction The amide group can be reduced to yield the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
- Substitution Electrophilic reagents like halogens (bromine, chlorine) and nitrating agents (nitric acid) can be employed.
Mechanism of Action
The mechanism of action of 2-amino-N-ethyl-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmission and mood regulation. Additionally, the compound can inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Key Insights :
- Chlorine and methoxy groups enhance lipophilicity, improving blood-brain barrier penetration (e.g., anti-inflammatory/neuroprotective roles) .
- Fluorinated analogs (e.g., 2-fluoro-biphenyl) exhibit improved target specificity due to electronegativity effects .
Halogenated and Heterocyclic Derivatives
- Molecular weight: 250.73 g/mol .
- N-(4-Ethylphenyl)-2-({5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)propanamide : Incorporates an oxadiazole-sulfanyl group, enabling π-π stacking and hydrogen bonding. Molecular weight: 406 g/mol. Shows antidiabetic activity via α-glucosidase inhibition .
Key Insight: Halogenation and heterocyclic moieties expand therapeutic applications but may increase toxicity risks (e.g., genotoxic impurities in chloro-substituted analogs) .
Biological Activity
2-amino-N-ethyl-3-(1H-indol-3-yl)propanamide is a compound notable for its diverse biological activities, primarily attributed to its indole structure. This structure is significant in pharmacology, with many indole derivatives demonstrating various therapeutic effects. The compound's unique features, including an ethyl amine side chain and an indole moiety, contribute to its potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₇N₃O. Its structural characteristics include:
- Indole ring : A bicyclic structure that provides a foundation for various biological interactions.
- Amine group : Imparts reactivity and potential for forming stable amide bonds.
Biological Activities
This compound exhibits several biological activities, including:
1. Antimicrobial Activity
Research indicates that this compound has demonstrated in vitro antibacterial and antifungal properties. It was screened against Mycobacterium tuberculosis H37Rv, showing promising results in inhibiting bacterial growth.
2. Neurotransmitter Modulation
The compound interacts with neurotransmitter systems, particularly serotonin receptors. Its structural similarity to serotonin suggests potential applications in treating mood disorders, migraines, and other conditions linked to serotonin dysregulation .
3. Anticancer Potential
Studies have shown that derivatives of indole compounds often exhibit anticancer properties. While specific data on this compound is limited, its structural analogs have been associated with significant cytotoxic effects against various cancer cell lines .
The mechanisms through which this compound exerts its biological effects include:
- Receptor Binding : The compound's affinity for serotonin receptors may mediate its effects on mood and anxiety disorders.
- Antimicrobial Pathways : Its interaction with bacterial cell membranes could disrupt essential functions, leading to increased antimicrobial activity.
Research Findings and Case Studies
A variety of studies have explored the biological activity of this compound:
Q & A
Basic: What synthetic strategies are recommended for preparing 2-amino-N-ethyl-3-(1H-indol-3-yl)propanamide?
Methodological Answer:
The synthesis typically involves coupling indole derivatives with appropriately functionalized propanamide precursors. A common approach includes:
- Step 1 : Condensation of 3-indolepropionic acid with ethylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the amide bond.
- Step 2 : Protection/deprotection strategies (e.g., tert-butoxycarbonyl (Boc) groups) to prevent side reactions during amino group functionalization.
- Step 3 : Purification via column chromatography or recrystallization, followed by characterization using / NMR and LC-MS to confirm structure and purity .
Basic: Which analytical techniques are critical for confirming the compound’s structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : NMR confirms proton environments (e.g., indole NH at ~10 ppm, ethyl group protons at ~1.2 ppm) and NMR verifies carbonyl (170–175 ppm) and indole carbons .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by area normalization).
- Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks ([M+H]) to validate molecular weight .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize antimicrobial activity?
Methodological Answer:
- Derivatization : Synthesize analogs with substitutions at the ethyl group (e.g., longer alkyl chains) or indole ring (e.g., halogenation).
- Biological Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination).
- Data Analysis : Correlate substituent electronegativity/hydrophobicity with activity. For example, nitro groups at the indole 5-position enhance potency by 4-fold in some derivatives .
Advanced: How can molecular modeling resolve discrepancies in receptor-binding data for this compound?
Methodological Answer:
- Docking Simulations : Use software like AutoDock Vina to model interactions with targets (e.g., formyl-peptide receptors). Focus on hydrogen bonds between the amide carbonyl and receptor residues (e.g., Arg/Lys).
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns to identify key interactions (e.g., π-π stacking with indole rings).
- Validation : Compare predicted binding affinities with experimental IC values from radioligand assays .
Advanced: How should researchers address low solubility in pharmacokinetic studies?
Methodological Answer:
- Co-solvents : Use DMSO/PEG mixtures (<5% v/v) to enhance aqueous solubility without cytotoxicity.
- Prodrug Design : Introduce ester groups (e.g., acetyl) at the amino moiety to improve lipophilicity, followed by enzymatic hydrolysis in vivo.
- Formulation Optimization : Nanoemulsions or cyclodextrin complexes can increase bioavailability .
Basic: What safety protocols are advised given limited toxicological data?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for powder handling to avoid inhalation.
- Waste Disposal : Follow EPA guidelines for amide-containing compounds (incineration or licensed waste contractors) .
Advanced: How to design experiments assessing metabolic stability in vitro?
Methodological Answer:
- Hepatic Microsome Assay : Incubate the compound with rat liver microsomes (37°C, NADPH).
- LC-MS/MS Analysis : Monitor parent compound depletion over 60 minutes.
- CYP Inhibition Studies : Use isoform-specific substrates (e.g., CYP3A4) to identify metabolic pathways .
Advanced: What strategies mitigate data variability in bioactivity assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
